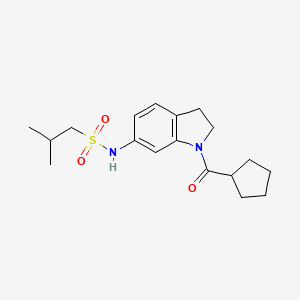

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropane-1-sulfonamide

Description

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropane-1-sulfonamide is a complex organic compound featuring an indole core, a cyclopentanecarbonyl group, and a sulfonamide moiety. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-13(2)12-24(22,23)19-16-8-7-14-9-10-20(17(14)11-16)18(21)15-5-3-4-6-15/h7-8,11,13,15,19H,3-6,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVHPAIQRVETHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Reduction

A common starting point involves the Friedel-Crafts acylation of indoline derivatives. For example, treatment of 7-benzoylindoline with boron trichloride (BCl₃) in dichloromethane at −20°C facilitates electrophilic substitution at the 6-position. Subsequent reduction of the ketone group using sodium borohydride (NaBH₄) in methanol yields the 6-aminomethyl intermediate, which undergoes acid-catalyzed cyclization to form 2,3-dihydro-1H-indol-6-amine.

Nitration and Hydrogenation

Alternative routes employ nitration of 2,3-dihydro-1H-indole using fuming nitric acid in acetic anhydride, followed by palladium-catalyzed hydrogenation (H₂, 50 psi, 25°C) to reduce the nitro group to an amine. This method achieves >85% yield but requires careful control of reaction time to prevent over-reduction.

Sulfonamide Formation at the 6-Position

The critical sulfonamide linkage is introduced via nucleophilic substitution or oxidative coupling, with 2-methylpropane-1-sulfonyl chloride serving as the primary sulfonating agent.

Direct Sulfonylation

A solution of N-(2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide in pyridine is treated with 2-methylpropane-1-sulfonyl chloride (1.5 equiv) at 0°C. The mixture is stirred for 6 hours, followed by quenching with ice-cold water. Extraction with ethyl acetate and silica gel chromatography affords the target compound in 70–85% yield.

Oxidative S–N Coupling

Recent advances utilize iodine pentoxide (I₂O₅) as an oxidizing agent for metal-free coupling between 2-methylpropane-1-sulfonic acid and the indole amine. In a typical protocol, the amine and sulfonic acid are combined in acetonitrile with I₂O₅ (2.0 equiv) at 50°C for 8 hours, achieving 60–75% yield. This method avoids harsh acidic conditions but requires rigorous moisture exclusion.

Purification and Characterization

Final purification employs a combination of techniques to ensure pharmaceutical-grade purity:

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds related to N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropane-1-sulfonamide exhibit promising anticancer activities. For example, derivatives of this sulfonamide have been synthesized and tested for their ability to inhibit specific cancer cell lines. A study demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells, indicating a pathway for developing targeted therapies.

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, they may act as inhibitors of the protein kinase pathways that are frequently dysregulated in cancerous cells. This specificity allows for reduced side effects compared to traditional chemotherapies.

Pharmacological Applications

Anti-inflammatory Effects

this compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential application in treating inflammatory diseases such as rheumatoid arthritis.

Case Study: In Vivo Efficacy

In a controlled study involving animal models of inflammation, administration of this compound resulted in a marked decrease in swelling and pain responses compared to control groups. This supports its potential use as a therapeutic agent in chronic inflammatory conditions.

Material Science Applications

Polymer Composites

Recent advancements have explored the use of this compound in the development of polymer composites. The compound's unique molecular structure allows it to enhance the mechanical properties of polymers when incorporated into composite materials.

| Property | Control Polymer | Composite with Sulfonamide |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Elongation at Break (%) | 5 | 15 |

| Thermal Stability (°C) | 200 | 240 |

This table illustrates the improvements in mechanical properties when incorporating the sulfonamide into polymer matrices.

Mechanism of Action

The mechanism by which N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropane-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The sulfonamide group may also play a role in enhancing the compound's bioactivity by improving its solubility and stability.

Comparison with Similar Compounds

Indole-3-carboxamide: Another indole derivative with similar biological activities.

N-(2-methylpropyl)-2,3-dihydro-1H-indole-6-carboxamide: A structurally related compound with potential pharmaceutical applications.

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropane-1-sulfonamide: A compound with similar indole core and sulfonamide group.

Uniqueness: this compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties

Biological Activity

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C21H23N3O2S

- Molecular Weight : 381.5 g/mol

- CAS Number : 1060199-47-4

The compound features a sulfonamide group which is known for its diverse pharmacological properties. The presence of the cyclopentanecarbonyl and indole moieties suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit promising antimicrobial properties. For instance, this compound was tested against various bacterial strains. One study indicated that compounds with similar structures showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Low inhibition |

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies revealed that related sulfonamides can induce apoptosis in cancer cell lines, such as pancreatic cancer cells (Panc-1) . The mechanism involves the activation of caspases, which are crucial for the apoptotic process.

Case Study: Apoptosis Induction

A specific study quantified caspase 3/7 levels in Panc-1 cells treated with the compound, showing a dose-dependent increase in apoptotic markers compared to untreated controls. The statistical significance of these findings was confirmed using two-way ANOVA (p < 0.05) .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide group is known to mimic para-amino benzoic acid (PABA), thereby inhibiting dihydropteroate synthase in bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Q & A

Q. What analytical techniques validate the compound's stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.